

Detecting H3K79 Methylation Changes Induced by Pinometostat: An Application Note and Protocol

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Compound of Interest

Compound Name: *Pinometostat*

Cat. No.: *B8270097*

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Abstract

This document provides a detailed protocol for utilizing Western blot analysis to detect changes in histone H3 lysine 79 (H3K79) methylation following treatment with **Pinometostat** (EPZ-5676). **Pinometostat** is a potent and selective small-molecule inhibitor of the histone methyltransferase DOT1L.[1][2] Inhibition of DOT1L leads to a reduction in H3K79 methylation, a key epigenetic mark associated with active transcription.[3][4] This protocol is designed for researchers in oncology, epigenetics, and drug development who are investigating the cellular effects of DOT1L inhibitors.

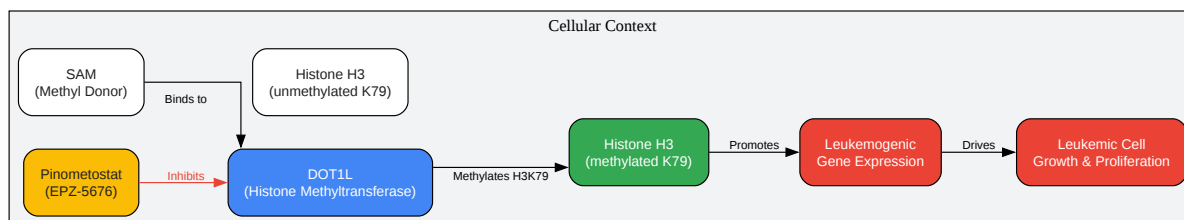
Introduction

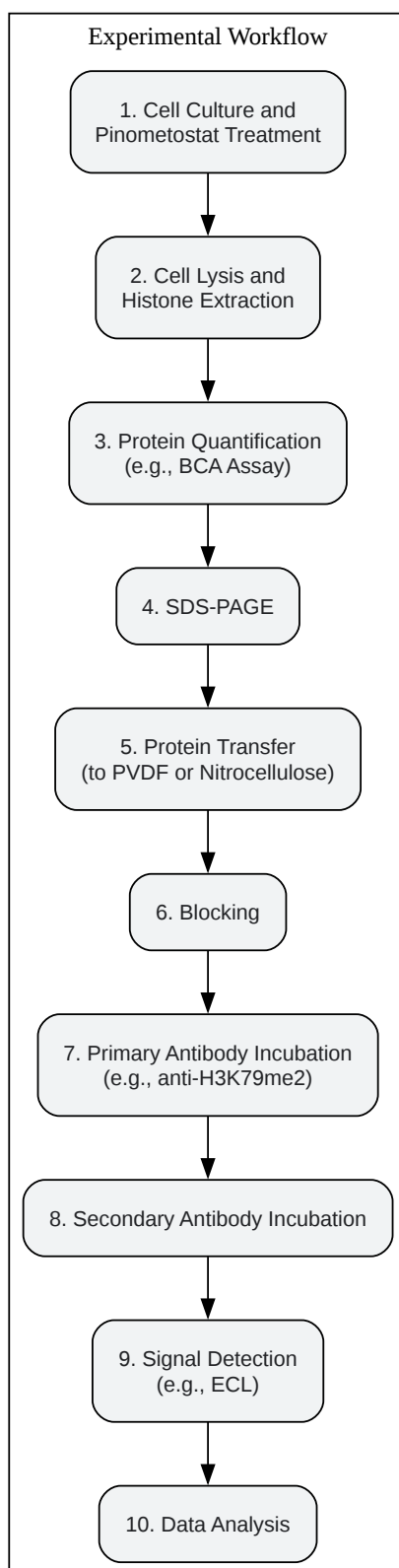
Histone post-translational modifications play a critical role in regulating chromatin structure and gene expression. The methylation of histone H3 at lysine 79 (H3K79) is a unique modification catalyzed solely by the Disruptor of Telomeric Silencing 1-Like (DOT1L) enzyme.[2] Aberrant H3K79 methylation, often driven by chromosomal translocations involving the MLL gene, is a hallmark of certain hematological malignancies, such as MLL-rearranged (MLL-r) leukemia.[1] **Pinometostat** specifically inhibits DOT1L's methyltransferase activity, leading to a decrease in H3K79 methylation levels and subsequent downregulation of leukemogenic gene expression.

[2][5] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the global changes in H3K79 methylation in response to **Pinometostat** treatment.

Signaling Pathway and Experimental Workflow

Pinometostat functions by competitively binding to the S-adenosyl-L-methionine (SAM) binding site of DOT1L, thereby preventing the transfer of a methyl group to H3K79.[4] This leads to a global reduction in H3K79 mono-, di-, and trimethylation. The experimental workflow involves treating cultured cells with **Pinometostat**, followed by histone extraction and Western blot analysis to detect the changes in specific H3K79 methylation states.





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